molecular formula C15H17N5O6 B2684207 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide CAS No. 1334373-15-7

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B2684207
CAS No.: 1334373-15-7
M. Wt: 363.33
InChI Key: WIUWUCITKDXARX-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide is a synthetic hybrid molecule of interest in medicinal chemistry and antibacterial research. It is designed by strategically linking two heterocyclic pharmacophores: a 5-nitrofuran moiety and a 3-methyl-1,2,4-oxadiazole unit, connected via a piperidine-carboxamide core. The 1,2,4-oxadiazole ring is a valuable bioisostere for ester and amide functional groups, often employed to improve the metabolic stability and pharmacokinetic properties of lead compounds . The nitrofuran component is a well-known scaffold in antimicrobial agents. Its mechanism of action typically involves enzymatic reduction of the nitro group within the bacterial cell, generating reactive intermediates that cause lethal damage to bacterial DNA or proteins . Research into molecular hybrids that combine distinct pharmacophores, such as this compound, represents a modern strategy to combat antibiotic-resistant bacteria. This approach aims to create agents that can simultaneously engage multiple cellular targets, thereby potentially overcoming existing resistance mechanisms and restoring the efficacy against resistant pathogens like the ESKAPE strains . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own experiments to validate the specific activity, mechanism, and properties of this compound.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6/c1-9-17-12(26-18-9)8-16-14(21)10-4-6-19(7-5-10)15(22)11-2-3-13(25-11)20(23)24/h2-3,10H,4-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUWUCITKDXARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Synthesis of the Nitrofuran Moiety: : The nitrofuran component is often prepared via nitration of a furan derivative, followed by functional group transformations to introduce the nitro group at the desired position.

  • Coupling Reactions: : The final compound is assembled through coupling reactions that link the oxadiazole and nitrofuran moieties to the piperidine carboxamide. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-nitrofuran moiety demonstrates electrophilic character at the C-3 and C-4 positions due to electron withdrawal by the nitro group. In analogs, this enables nucleophilic substitution under mild conditions:

Reaction TypeConditionsProducts/OutcomesYield (%)Source
Alkylation via SNArK₂CO₃, DMF, 60°C3-substituted furan derivatives65–78
Thiol substitutionEt₃N, MeCN, RTSulfur-linked heterocycles43–73

Key findings :

  • Substitution occurs preferentially at C-3 over C-4 due to resonance stabilization of intermediates .

  • Thiols and amines are effective nucleophiles, forming stable adducts with antimicrobial potential .

Reduction Reactions

The nitro group on the furan ring undergoes selective reduction to an amine under catalytic hydrogenation:

Reducing AgentConditionsProductNotesSource
H₂/Pd-CEtOH, 40 psi, 25°C5-aminofuran derivativeRetains oxadiazole moiety
Na₂S·9H₂OMeOH, NH₄Cl, 60°CPartial reduction to nitroso intermediateRequires pH control

Implications :

  • Reduced analogs show enhanced solubility but reduced electrophilicity .

  • Over-reduction risks furan ring saturation, diminishing bioactivity .

Hydrolysis and Stability

The carboxamide and oxadiazole groups exhibit pH-dependent hydrolysis:

Functional GroupAcidic Conditions (HCl, 1M)Basic Conditions (NaOH, 1M)
Piperidine-4-carboxamideStable (<5% degradation at 24h)Hydrolyzes to piperidine-4-carboxylic acid (72% at 24h)
1,2,4-OxadiazoleRing-opening to amidoxime (pH <3)Stable

Thermal stability :

  • Decomposition occurs at >200°C via retro-Diels-Alder fragmentation .

  • Oxadiazole ring remains intact below 150°C in inert atmospheres .

Cycloaddition and Cross-Coupling

The oxadiazole participates in [3+2] cycloadditions with dipolarophiles:

Reaction PartnerConditionsProductApplicationSource
AcetylenedicarboxylateToluene, 110°CIsoxazole-fused derivativesFluorescence probes
AzidesCuI, DIPEA, 60°CTriazole-linked conjugatesBioconjugation

Mechanistic insight :

  • Oxadiazole acts as a 1,3-dipole in Huisgen reactions, enabling regioselective triazole formation .

Alkylation and Acylation

The piperidine nitrogen undergoes selective alkylation:

ReagentConditionsProductYield (%)Source
Benzyl bromideK₂CO₃, DMF, 80°CN-benzyl-piperidine derivative85
Acetyl chloridePyridine, 0°C → RTN-acetyl-piperidine carboxamide91

Stereochemical outcomes :

  • Alkylation preserves the trans-configuration of the piperidine ring .

Biological Activation Pathways

In enzymatic environments (e.g., nitroreductase-rich bacteria), the nitro group undergoes bioreduction:

EnzymeCofactorIntermediateFinal ProductActivity Change
Nitroreductase NfsBNADPHNitro radical anionHydroxylamine derivative10× potency

Structural requirements :

  • The 3-methyl-oxadiazole group enhances metabolic stability by resisting CYP450 oxidation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the nitrofuran moiety. Specifically, derivatives containing the 5-nitrofuran-2-carbonyl group have demonstrated promising activity against various cancer cell lines. For instance, compounds structurally related to N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and liver cancer cells (HepG2) .

Antimicrobial Properties

The oxadiazole scaffold is known for its antimicrobial properties. Compounds with similar structures have shown activity against a range of pathogens, including bacteria and fungi. The incorporation of the 3-methyl-1,2,4-oxadiazol moiety has been associated with enhanced antibacterial activity, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Inhibition of Enzymatic Activity

Studies indicate that compounds with oxadiazole and nitrofuran functionalities can inhibit key enzymes involved in cancer cell proliferation and survival. This inhibition disrupts metabolic pathways crucial for tumor growth.

Induction of Apoptosis

Research has shown that this compound can induce apoptosis in cancer cells through various signaling pathways. The activation of caspases and modulation of Bcl-2 family proteins are notable mechanisms observed in treated cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the pharmacological properties of this compound:

Structural Feature Effect on Activity
Presence of 5-nitrofuran moietyEnhances anticancer and antimicrobial activity
Oxadiazole ringContributes to bioactivity and stability
Piperidine coreInfluences solubility and bioavailability

In vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, a derivative showed an IC50 value of 1.9 µM against MDA-MB-231 cells after 72 hours of treatment .

In vivo Efficacy

Animal model studies are crucial for assessing the therapeutic potential of this compound. Preliminary results suggest that administration in murine models leads to significant tumor regression without notable toxicity .

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules, while the nitrofuran moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that induce cellular damage in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences in substituents, biological targets, and physicochemical properties:

Compound Name/ID Key Structural Features Biological Activity/Application Physicochemical Notes References
Target Compound Piperidine-4-carboxamide + 5-nitrofuran-2-carbonyl + 3-methyl-1,2,4-oxadiazole methyl Likely antimicrobial/antiparasitic (nitrofuran-associated) Balanced logP; moderate solubility due to nitrofuran polarity and oxadiazole lipophility
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride Lacks nitrofuran; hydrochloride salt Unspecified (structural analog) Higher aqueous solubility due to hydrochloride salt
Compound 7 () Trifluoromethylphenyl-substituted oxadiazole + piperidine-4-carboxamide Glucagon-like peptide-1 receptor modulator Enhanced metabolic stability from CF3 group; higher lipophilicity
Compound 72 () Benzoimidazol-2-amine + difluorocyclohexyl + 3-methyl-1,2,4-oxadiazole Antimalarial (astemizole repositioning) Increased steric bulk from cyclohexyl; improved tissue penetration
Compound 45 () Oxadiazole-methylthio + benzamide + dichloropyridinyl Potential anticancer or antiviral (thioether linkage) Sulfur atom enhances electronic interactions; moderate solubility
Example 420 () Imidazo[4,5-b]pyridine + oxadiazole-methyl + chlorofluorophenyl Unspecified (likely kinase or enzyme inhibitor) Rigid scaffold with potential for high target affinity

Key Observations:

Structural Diversity :

  • The nitrofuran group in the target compound distinguishes it from analogs like Compound 7 (CF3-phenyl) and Compound 72 (benzoimidazole). Nitrofurans are redox-active, contributing to antimicrobial mechanisms but may introduce toxicity risks .
  • The oxadiazole ring is a common feature, improving metabolic stability via resistance to enzymatic degradation .

Biological Targets: Analogs with trifluoromethyl groups (e.g., Compound 7) target peptide receptors, while nitrofuran-containing compounds may prioritize microbial or parasitic pathways . Thioether-linked derivatives (e.g., Compound 45) are explored for anticancer applications, suggesting divergent therapeutic potentials based on substituents .

Physicochemical Properties :

  • The hydrochloride salt of the structural analog (CAS 1820717-19-8) demonstrates how salt forms enhance solubility, a strategy absent in the target compound .
  • Lipophilicity : The trifluoromethyl group in Compound 7 increases logP compared to the target compound’s nitrofuran, affecting membrane permeability .

Synthesis and Stability: Compound 7 was synthesized in 89% yield via coupling reactions, highlighting efficient methodologies that could apply to the target compound .

Research Implications

  • Therapeutic Potential: The target compound’s nitrofuran moiety positions it for evaluation against drug-resistant pathogens or parasites, leveraging known nitrofuran bioactivity .
  • Optimization Opportunities : Replacing the nitrofuran with safer redox motifs (e.g., CF3 in Compound 7) could reduce toxicity while retaining efficacy .
  • Comparative Pharmacokinetics : Future studies should compare the half-life and tissue distribution of the target compound with its dihydrochloride analog to assess salt-form advantages .

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound can be described by the following chemical structure:

C10H16N4O2\text{C}_{10}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This structure includes a piperidine ring, an oxadiazole moiety, and a nitrofuran carbonyl group, which are known to contribute to various biological activities.

Antimicrobial Activity

Several studies have indicated that derivatives of oxadiazole, including the compound , exhibit notable antimicrobial properties. The oxadiazole ring is known for enhancing the lipophilicity and bioavailability of compounds, which may contribute to their effectiveness against various pathogens.

Case Study:
A study demonstrated that oxadiazole derivatives showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitrofuran group further enhances this activity through mechanisms that may involve the generation of reactive nitrogen species .

Antitumor Activity

Research has highlighted the potential of oxadiazole-containing compounds in cancer therapy. The structural features of this compound suggest it could inhibit tumor growth.

Mechanism:
The compound may exert its antitumor effects by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. The incorporation of the 1,2,4-oxadiazole ring has been associated with enhanced antitumor and antimicrobial activities. Research into SAR has revealed that modifications at specific positions can significantly alter potency and selectivity against target cells.

Structural FeatureActivity
Oxadiazole RingAntimicrobial, Antitumor
Nitrofuran GroupEnhances Reactive Species Generation
Piperidine BackboneImproves Bioavailability

Toxicity and Safety Profile

While promising in terms of biological activity, it is essential to assess the toxicity profile of this compound. Preliminary studies suggest moderate toxicity levels; however, further investigations are necessary to establish a comprehensive safety profile.

Q & A

Q. Methodology :

  • Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots.
  • In Vivo PK Studies : Administer via IV and oral routes in rodent models, with LC-MS/MS quantification of plasma concentrations .

How can researchers design SAR studies for analogs of this compound?

Advanced Research Question
Focus on three regions for SAR exploration:

Oxadiazole Substituents : Replace 3-methyl with bulkier groups (e.g., cyclopropyl) to enhance target binding.

Nitrofuran Modifications : Test 5-nitro vs. 5-cyano or 5-amide derivatives to balance redox activity and toxicity.

Piperidine Linker : Investigate rigid vs. flexible linkers (e.g., piperazine vs. ethylene diamine) to optimize conformation .

Q. Data Analysis :

  • Use ANOVA to compare IC₅₀ values across analogs.
  • Apply principal component analysis (PCA) to correlate structural features with activity .

What analytical techniques are critical for stability studies under varying storage conditions?

Basic Research Question
Assess degradation pathways via:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm). Monitor via HPLC for:
    • Oxadiazole Ring Opening : New peaks at ~4.5 ppm in 1H^1H NMR .
    • Nitrofuran Reduction : Loss of UV absorbance at 310 nm .
  • ICH Guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing .

How can researchers integrate this compound into a broader theoretical framework for antimicrobial drug discovery?

Advanced Research Question
Link to established theories:

  • Nitroheterocyclic Prodrug Theory : The nitrofuran moiety is reduced by microbial nitroreductases, generating cytotoxic intermediates. Validate via gene knockout strains (e.g., nfsA-deficient E. coli) .
  • Targeted Delivery : Conjugate with siderophores or peptides to enhance bacterial uptake. Use fluorescence microscopy to track localization .

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